7-Nitroindoline hydrochloride
CAS No.: 2173992-22-6
Cat. No.: VC11658664
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173992-22-6 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 7-nitro-2,3-dihydro-1H-indole;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H |
| Standard InChI Key | VZHMOVIJXOLTKW-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl |
| Canonical SMILES | C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Characteristics
7-Nitroindoline hydrochloride (CHNO·HCl) is the hydrochloride salt of 7-nitroindoline, a bicyclic aromatic amine. The compound features a nitro group at the 7-position of the indoline scaffold, which is critical for its light-sensitive behavior. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 206.62 g/mol |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in water, DMSO, MeOH |
| Absorption Maximum | ~340 nm (UV) |
The nitro group at the 7-position activates the indoline core for photochemical reactions, while the hydrochloride counterion improves solubility in physiological buffers .
Synthesis and Derivatives
The synthesis of 7-nitroindoline hydrochloride typically begins with 7-nitroindole, which undergoes selective reduction and subsequent salt formation. A representative pathway involves:
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Reduction of 7-Nitroindole: Catalytic hydrogenation or borohydride-mediated reduction converts the indole to indoline .
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Acetylation: Protection of the amine group using acetic anhydride yields N-acetyl-7-nitroindoline .
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Hydrochloride Formation: Treatment with HCl gas or aqueous HCl produces the hydrochloride salt .
Recent advancements include the development of anionically substituted derivatives, such as 5-methoxycarbonylmethyl-7-nitroindoline hydrochloride, which exhibit enhanced photorelease kinetics for neurotransmitters like glutamate .
Upon UV irradiation (300–350 nm), 7-nitroindoline hydrochloride undergoes a photosolvolysis reaction. The nitro group absorbs photons, leading to excitation of the indoline core and cleavage of the C–N bond. This releases the caged effector molecule (e.g., neurotransmitter) and generates a nitroso intermediate :
Key features of the photoreaction:
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Sub-microsecond release kinetics: Enables real-time study of synaptic transmission .
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Wavelength specificity: Irradiation at 340–365 nm minimizes cellular phototoxicity .
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Aqueous compatibility: The hydrochloride salt remains stable in physiological buffers .
Applications in Neuroscience
Caged Neurotransmitters
7-Nitroindoline hydrochloride derivatives serve as photolabile protecting groups for:
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Glutamate: Uncaging with 1–5 ms light pulses allows precise activation of NMDA receptors .
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GABA and Glycine: Despite partial receptor binding, these conjugates enable localized inhibitory signaling studies .
DNA/RNA Modifications
Incorporation of N-acetyl-7-nitroindoline into oligonucleotides enables light-controlled crosslinking with complementary RNA strands. For example:
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ODN 3 (5′-CTT-T-9-TTC-TCC-TTT-CT-3′) forms covalent adducts with RNA upon UV exposure, facilitating studies of nucleic acid interactions .
Comparative Analysis of Derivatives
Recent Innovations (2020–2025)
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Two-Photon Uncaging: Nonlinear excitation at 720 nm enables deeper tissue penetration in brain slices .
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Red-Shifted Variants: Introduction of electron-donating groups shifts absorption to 400–450 nm, reducing UV exposure .
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Cryogenic Applications: Photoactivation at 77K permits ultrafast kinetic studies of receptor activation .
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